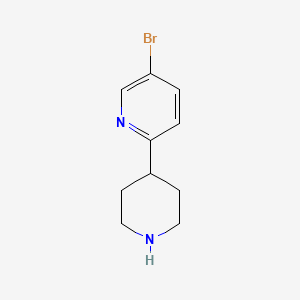

5-Bromo-2-(piperidin-4-YL)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJRJGVTDADMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(piperidin-4-YL)pyridine

Foreword: Strategic Importance and Synthetic Overview

5-Bromo-2-(piperidin-4-yl)pyridine is a highly valuable heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a substituted pyridine core linked to a piperidine moiety, is a common motif in a wide array of biologically active molecules and pharmaceutical agents. The strategic placement of the bromine atom provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space in lead optimization campaigns.

The synthesis of this key intermediate, however, is not without its challenges. The principal difficulties lie in achieving regioselective functionalization of the pyridine ring and managing the reactivity of the piperidine nitrogen. This guide provides a comprehensive overview of the most effective and field-proven synthetic pathways, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind methodological choices. We will explore three primary retrosynthetic strategies, offering detailed protocols and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis to identify the most strategic bond disconnections. For 5-Bromo-2-(piperidin-4-yl)pyridine, three primary disconnections guide our synthetic strategies.

Caption: High-level retrosynthetic analysis of 5-Bromo-2-(piperidin-4-yl)pyridine.

-

Disconnection (a): Breaking the carbon-carbon bond between the pyridine and piperidine rings. This is the most direct approach and points toward cross-coupling methodologies (Strategy A) or organometallic additions (Strategy C).

-

Disconnection (b): This approach avoids forming the central C-C bond directly. Instead, it involves the synthesis of a 5-bromo-2-(pyridin-4-yl)pyridine precursor, followed by the chemical reduction of the precursor's pyridyl group to the target piperidine (Strategy B).

Strategy A: Palladium-Catalyzed C-C Cross-Coupling

This strategy represents one of the most versatile and widely used methods in modern organic synthesis for constructing C(sp²)-C(sp³) bonds.[1] The core principle involves coupling a pyridine electrophile with a piperidine-based nucleophile (or vice-versa) using a palladium catalyst.

Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction is a robust method that couples an organoboron compound with an organic halide.[1][2] In this context, the most common approach involves the reaction of a 2,5-disubstituted pyridine with a piperidine-4-yl boronic acid or ester derivative.

Causality of Experimental Design: The choice of a 2-chloro-5-bromopyridine or 2,5-dibromopyridine as the starting material is strategic. In palladium-catalyzed couplings, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[3][4] This inherent reactivity difference allows for selective coupling. However, the electron-deficient nature of the pyridine ring can activate the C-Cl bond at the 2-position, necessitating careful optimization of reaction conditions to achieve the desired regioselectivity. The use of a nitrogen-protecting group on the piperidine, such as the tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions, such as N-arylation via Buchwald-Hartwig amination.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2,5-dibromopyridine with a pre-formed piperidine boronic ester, followed by deprotection.

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Reaction Execution: Heat the mixture to 85-95 °C and stir vigorously for 12-18 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification (Protected Intermediate): Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-5-bromo-2-(piperidin-4-yl)pyridine.

-

Boc Deprotection: Dissolve the purified intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (4M solution), and stir at room temperature for 1-4 hours.

-

Final Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base, neutralize the salt with a base (e.g., aqueous NaOH or NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate or DCM). Dry and concentrate the organic extracts to yield the final product, 5-Bromo-2-(piperidin-4-yl)pyridine.

Sources

Navigating the Solubility of 5-Bromo-2-(piperidin-4-YL)pyridine: A Technical Guide for Drug Development Professionals

Abstract

5-Bromo-2-(piperidin-4-YL)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, combining a brominated pyridine core with a piperidine substituent, presents a unique physicochemical profile that dictates its behavior in various solvent systems. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development. This in-depth technical guide addresses the critical knowledge gap regarding the solubility of 5-Bromo-2-(piperidin-4-YL)pyridine in organic solvents. In the absence of publicly available quantitative data, this whitepaper provides a robust predictive analysis of its solubility based on first principles of chemical structure and polarity. Furthermore, it equips researchers with a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with a series of critical physicochemical hurdles. Among these, solubility stands as a gatekeeper, profoundly influencing a compound's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. For researchers, scientists, and drug development professionals, a deep understanding of a molecule's solubility in a diverse range of solvents is not merely academic; it is a cornerstone of rational drug design and process development.

5-Bromo-2-(piperidin-4-YL)pyridine, with its synthetically versatile handles, is a valuable building block in the construction of complex molecular entities. However, a notable gap exists in the scientific literature concerning its quantitative solubility in common organic solvents. This guide aims to bridge that gap by providing a foundational understanding of its expected solubility behavior and empowering researchers with the tools to generate this critical data in-house.

Predicting the Solubility Profile of 5-Bromo-2-(piperidin-4-YL)pyridine

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. By dissecting the structure of 5-Bromo-2-(piperidin-4-YL)pyridine, we can make informed predictions about its solubility.

The molecule can be deconstructed into two key structural motifs: the 5-bromopyridine ring and the piperidine ring .

-

The Pyridine Moiety: Pyridine (C₅H₅N) is a polar, aromatic heterocycle.[1] The nitrogen atom's lone pair of electrons does not participate in the aromatic pi-system, rendering it basic and capable of hydrogen bonding.[1] Pyridine itself is miscible with water and a broad array of organic solvents.[2] The presence of a bromine atom in the 5-position increases the molecule's molecular weight and polarizability, which can influence its interactions with solvents.

-

The Piperidine Moiety: Piperidine (C₅H₁₁N) is a saturated, non-aromatic heterocycle. It is a secondary amine and is also basic. Piperidine is highly soluble in water and most organic solvents.

Synthesizing the Prediction:

The combination of these two rings in 5-Bromo-2-(piperidin-4-YL)pyridine results in a molecule with several key features that dictate its solubility:

-

Polarity: The presence of two nitrogen atoms and the polar carbon-bromine bond imparts a significant degree of polarity to the molecule.

-

Hydrogen Bonding Capability: The secondary amine in the piperidine ring is a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary driver of solubility in protic solvents.

-

pKa: The basic nature of both the pyridine and piperidine nitrogens means that the compound's solubility will be highly dependent on the pH in aqueous systems. In acidic conditions, the formation of a soluble salt is expected.

Based on these structural characteristics, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of 5-Bromo-2-(piperidin-4-YL)pyridine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Very High | The ability of the compound to both donate and accept hydrogen bonds will lead to strong solute-solvent interactions. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions between the polar compound and these solvents will promote dissolution. |

| Aprotic, Low Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | While lacking hydrogen bond donation, these solvents can still engage in favorable dipole-dipole interactions. |

| Nonpolar | Toluene, Hexane, Heptane | Low to Very Low | The significant polarity of the compound will result in weak solute-solvent interactions compared to the strong intermolecular forces in the solid state. |

It is crucial to emphasize that this table represents a scientifically grounded prediction. For precise and actionable data, experimental determination is essential.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[3] This method is reliable and provides the thermodynamic solubility, which is the true saturation point of the solute in the solvent at a given temperature.

Core Principles of the Shake-Flask Method

The methodology is predicated on allowing a surplus of the solid compound to equilibrate with the solvent over a defined period. By ensuring that undissolved solid remains, it is guaranteed that the resulting solution is saturated. Subsequent analysis of the clear supernatant provides the solubility value.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

5-Bromo-2-(piperidin-4-YL)pyridine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Standards: Prepare a stock solution of 5-Bromo-2-(piperidin-4-YL)pyridine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. From this stock, create a series of calibration standards of decreasing concentration.

-

Sample Preparation:

-

Add an excess amount of solid 5-Bromo-2-(piperidin-4-YL)pyridine to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

-

Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Seal the vial securely.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical for many pharmaceutical compounds.[4]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter appropriate for the solvent into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards by HPLC-UV.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of 5-Bromo-2-(piperidin-4-YL)pyridine in the tested solvent at the specified temperature.

-

Advanced Topics and Considerations

For a more comprehensive understanding of solubility, researchers can explore more advanced techniques and concepts:

-

Kinetic vs. Thermodynamic Solubility: The shake-flask method determines thermodynamic solubility. In early drug discovery, high-throughput kinetic solubility assays are often employed to quickly rank compounds. These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer and measuring the concentration at which it becomes turbid.[4] It is important to recognize that kinetic solubility values are often higher than thermodynamic solubility but can be influenced by experimental conditions.

-

Impact of Solid-State Properties: The solubility of a compound is intrinsically linked to its solid-state form (e.g., polymorphs, salts, co-crystals). Different crystalline forms can exhibit different solubilities. It is therefore crucial to characterize the solid form of the material being tested.

-

Computational Solubility Prediction: In recent years, machine learning models have shown promise in predicting the solubility of organic compounds in various solvents.[5][6] These in silico tools can be valuable for prioritizing experiments and for gaining insights into the factors that govern solubility.

Conclusion

While quantitative experimental data for the solubility of 5-Bromo-2-(piperidin-4-YL)pyridine in organic solvents is not currently available in the public domain, a strong predictive framework can be established based on its chemical structure. The presence of both a bromopyridine and a piperidine moiety suggests high solubility in polar protic and aprotic solvents, with decreasing solubility in less polar and nonpolar media.

For drug development professionals, however, prediction is no substitute for precise measurement. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating the high-quality, quantitative solubility data necessary to drive informed decisions in synthesis, purification, and formulation. By systematically applying this methodology, researchers can build a comprehensive solubility profile for 5-Bromo-2-(piperidin-4-YL)pyridine, thereby accelerating its journey through the drug development pipeline.

References

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

-

PIPERIDINE. Ataman Kimya. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

- solubility experimental methods.pptx. Unknown Source.

-

Pyridine. chemeurope.com. [Link]

-

Piperidine. Wikipedia. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Pyridine [chemeurope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

Technical Guide: Biological Targets & Applications of 5-Bromo-2-(piperidin-4-yl)pyridine

5-Bromo-2-(piperidin-4-yl)pyridine (CAS: 845788-60-5) is a specialized heterocyclic building block used extensively in medicinal chemistry. It serves as a privileged scaffold for the synthesis of small-molecule inhibitors targeting G-Protein Coupled Receptors (GPCRs) —specifically GPR119 —and various protein kinases (e.g., PDK1, Smoothened).

This guide details its biological relevance, synthetic utility, and experimental applications in drug discovery.

Executive Summary

5-Bromo-2-(piperidin-4-yl)pyridine acts as a bifunctional pharmacophore. Its structure combines a pyridine ring (a common bioisostere for phenyl rings, improving solubility and metabolic stability) with a piperidine moiety (a versatile secondary amine for linkage).

-

Primary Biological Target: GPR119 (Class A GPCR involved in glucose homeostasis).

-

Secondary Targets: PDK1 (Phosphoinositide-dependent kinase-1), Smoothened (SMO) (Hedgehog pathway), and Syk (Spleen tyrosine kinase).

-

Key Utility: The molecule allows for orthogonal functionalization:

-

C5-Bromine: Ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Piperidine Nitrogen: Ready for nucleophilic substitution, reductive amination, or amide coupling.

-

Primary Biological Target: GPR119

The most significant application of this scaffold is in the development of GPR119 agonists for the treatment of Type 2 Diabetes (T2D) .

Mechanism of Action

GPR119 is expressed in pancreatic

-

Ligand Binding: The piperidine ring occupies the orthosteric binding pocket, mimicking endogenous lipid metabolites (e.g., oleoylethanolamide).

-

cAMP Production: Activation of Adenylyl Cyclase (AC) increases intracellular cAMP.

-

Physiological Outcome:

-

Pancreas: Glucose-dependent insulin secretion (GSIS).

-

Intestine: Release of GLP-1 (Glucagon-like peptide-1) and GIP.

-

Structural Role (SAR)

In GPR119 agonists (e.g., analogs of MBX-2982 or GSK1292263 ), the 5-bromo-2-(piperidin-4-yl)pyridine core serves as a rigid linker:

-

The Piperidine nitrogen is often capped with a carbamate (e.g., tert-butyl carbamate) or a heteroaryl group (pyrimidine/oxadiazole) to engage hydrophobic pockets.

-

The Pyridine ring (via the C5 position) connects to a polar "tail" group that interacts with the receptor surface.

Visualization: GPR119 Signaling Pathway

Caption: Activation of GPR119 by piperidine-pyridine agonists leads to cAMP accumulation and downstream insulin/GLP-1 secretion.

Secondary Targets: Kinases & Hedgehog Pathway

PDK1 (Phosphoinositide-dependent kinase-1)[3]

-

Relevance: PDK1 is a master kinase that activates Akt, S6K, and SGK, driving cancer cell proliferation.

-

Application: The scaffold is used to synthesize inhibitors where the pyridine nitrogen forms a hydrogen bond with the kinase hinge region (Glu-Lys backbone), while the piperidine group extends into the solvent-exposed region to improve solubility (See WO 2011/044157).

Smoothened (Hedgehog Pathway)

-

Relevance: Smoothened (SMO) is a GPCR-like transducer in the Hedgehog pathway, critical for embryogenesis and implicated in basal cell carcinoma.

-

Application: The 2-(piperidin-4-yl)pyridine motif is a structural homolog of the core found in Vismodegib and Sonidegib intermediates. It acts as a scaffold to orient the "head" group (often a benzamide or urea) into the deep transmembrane pocket of SMO.

Experimental Protocols

A. Synthesis of GPR119 Agonist Library (Suzuki Coupling)

Objective: To functionalize the C5-position of the pyridine ring with an aryl group.

-

Reagents:

-

Substrate: 5-Bromo-2-(piperidin-4-yl)pyridine (1.0 eq).

-

Boronic Acid: Aryl-B(OH)₂ (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).

-

Base: K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

-

Procedure:

-

Dissolve substrate and boronic acid in degassed solvent under N₂.

-

Add base and catalyst.

-

Heat to 90°C for 12 hours .

-

Cool, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purify via flash chromatography (SiO₂, MeOH/DCM gradient).

-

B. In Vitro cAMP Functional Assay (GPR119)

Objective: To validate the biological activity of the synthesized derivative.

-

Cell Line: CHO-K1 cells stably expressing human GPR119.

-

Method (HTRF - Homogeneous Time-Resolved Fluorescence):

-

Seed cells (2,000 cells/well) in a 384-well plate.

-

Add IBMX (0.5 mM) to inhibit phosphodiesterase degradation of cAMP.

-

Incubate with test compounds (10-point dose-response, 1 nM to 10 µM) for 30 minutes at 37°C.

-

Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

-

Read fluorescence at 665 nm and 620 nm.

-

-

Analysis: Calculate the HTRF ratio (665/620). Plot sigmoidal dose-response curves to determine EC₅₀ .

Synthesis Workflow Visualization

This diagram illustrates the divergent synthesis potential of the scaffold.

Caption: Modular synthesis strategy utilizing the orthogonal reactivity of the bromine and amine handles.

References

-

Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Link

-

World Intellectual Property Organization (WIPO). (2008). WO 2008/005937 A2: Heterocyclic GPR119 Agonists.[1] Patentscope. Link

-

World Intellectual Property Organization (WIPO). (2011). WO 2011/044157 A1: Inhibitors of PDK1. Patentscope. Link

-

Ritter, K., et al. (2012). GPR119 agonists: a promising new class of anti-diabetic drugs. Progress in Medicinal Chemistry. Link

-

PubChem. (2024). Compound Summary: 5-Bromo-2-(piperidin-4-yl)pyridine (CID 57980628). National Library of Medicine. Link

Sources

5-Bromo-2-(piperidin-4-YL)pyridine CAS number and molecular weight

The "Privileged" Pyridine-Piperidine Scaffold for High-Affinity Ligand Design [1]

Executive Summary

5-Bromo-2-(piperidin-4-yl)pyridine (CAS: 845788-60-5) represents a high-value pharmacophore in modern medicinal chemistry.[1] Structurally, it combines an electron-deficient pyridine ring with a saturated, basic piperidine moiety.[1] This "flat-to-3D" architecture allows the molecule to serve as a dual-purpose scaffold: the pyridine nitrogen acts as a hydrogen bond acceptor (often targeting kinase hinge regions), while the piperidine amine provides a handle for solubilizing groups or interactions with solvent-exposed residues.[1]

This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in drug discovery, specifically within oncology (kinase inhibitors) and metabolic disease (GPCR modulators).[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 5-Bromo-2-(piperidin-4-yl)pyridine |

| Common Name | 4-(5-Bromopyridin-2-yl)piperidine |

| CAS Number (Free Base) | 845788-60-5 |

| CAS Number (2HCl Salt) | 2418731-98-1 |

| CAS Number (N-Boc) | 622387-27-3 |

| Molecular Formula | C₁₀H₁₃BrN₂ |

| Molecular Weight | 241.13 g/mol |

| SMILES | BrC1=CN=C(C2CCNCC2)C=C1 |

| LogP (Predicted) | ~2.1 (Moderate lipophilicity) |

| pKa (Piperidine NH) | ~10.8 (Highly basic) |

| pKa (Pyridine N) | ~2.5 (Weakly basic) |

Synthetic Pathways & Methodologies[1][7][8]

The synthesis of 5-Bromo-2-(piperidin-4-yl)pyridine requires careful chemoselectivity to preserve the aryl bromide (C-Br) bond while establishing the C-C bond between the pyridine and piperidine rings.[1] Two primary routes are dominant in the literature: Negishi Coupling (preferred for chemoselectivity) and Suzuki Coupling + Hydrogenation (preferred for scalability).

Route A: Negishi Coupling (Chemoselective)

This route uses an organozinc reagent to couple directly to the pyridine. It avoids the risks of debromination associated with hydrogenation.

-

Step 1: Reagent Formation. Treat tert-butyl 4-iodopiperidine-1-carboxylate with activated Zinc dust in DMA/THF to form the organozinc reagent.[1]

-

Step 2: Cross-Coupling. React the organozinc intermediate with 2,5-dibromopyridine using a Pd(dppf)Cl₂ catalyst.[1] The coupling occurs preferentially at the C2 position of the pyridine due to electronic activation.

-

Step 3: Deprotection. Removal of the Boc group using HCl/Dioxane or TFA/DCM.

Route B: Suzuki Coupling & Hydrogenation (Scalable)

This route uses stable boronate esters but requires a reduction step that must be carefully controlled to prevent loss of the bromine atom.

-

Step 1: Suzuki Coupling. React 2,5-dibromopyridine with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester using Pd(PPh₃)₄ and Na₂CO₃.[1]

-

Step 2: Selective Hydrogenation. Hydrogenate the alkene using PtO₂ (Adams' catalyst) or Rh/C. Note: Pd/C is often too active and causes hydrodebromination.[1]

-

Step 3: Deprotection. Acidic cleavage of the Boc group.

Visual Synthesis Workflow

Figure 1: Comparative synthetic pathways. Route A (Negishi) offers higher chemoselectivity, while Route B (Suzuki) utilizes more stable boronate precursors.[1]

Medicinal Chemistry Applications

The 5-bromo-2-(piperidin-4-yl)pyridine scaffold is a versatile "Lego block" in drug design.[1] The bromine atom serves as a handle for further functionalization (via Suzuki or Buchwald couplings), while the piperidine nitrogen allows for the introduction of solubility-enhancing groups or specific binding elements.[1]

Key Therapeutic Areas:

-

Kinase Inhibitors (Oncology):

-

Mechanism: The pyridine nitrogen often binds to the "hinge region" of the kinase ATP-binding pocket.

-

Extension: The piperidine ring projects into the solvent-exposed region, allowing for the attachment of solubilizing tails (e.g., morpholine, N-methyl piperazine) which improve oral bioavailability.[1]

-

Targets: JAK2, FLT3, and ALK inhibitors often utilize this core topology.[1]

-

-

GPCR Modulators (Metabolic Disease):

-

GPR119 Agonists: Piperidine-pyridine derivatives are classic scaffolds for GPR119 agonists used in type 2 diabetes research.[1] The piperidine acts as a linker to a polar "head group" (e.g., carbamate).

-

SSTR5 Antagonists: Used in the development of drugs for glucose homeostasis.

-

-

Smoothened (Smo) Antagonists:

-

The scaffold has been utilized in the synthesis of Hedgehog pathway inhibitors, where the rigid pyridine-piperidine linkage orients hydrophobic domains into the deep transmembrane pocket of the Smo receptor.[1]

-

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) map illustrating the functional utility of each pharmacophore point.[1]

Detailed Experimental Protocol

Synthesis of tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate (Intermediate)

This protocol utilizes the Negishi coupling method to ensure the bromine atom is preserved.

Reagents:

-

2,5-Dibromopyridine (1.0 eq)[1]

-

(1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide (0.5 M in THF, 1.2 eq)[1]

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

CuI (0.05 eq) - Optional, accelerates reaction[1]

-

DMA (Dimethylacetamide) / THF solvent system

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Charging: Add 2,5-dibromopyridine (2.37 g, 10 mmol), Pd(dppf)Cl₂ (408 mg, 0.5 mmol), and CuI (95 mg, 0.5 mmol).

-

Solvent: Add anhydrous DMA (10 mL) and stir to dissolve.

-

Addition: Via syringe, add the organozinc reagent (24 mL, 12 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <40°C.

-

Reaction: Heat the mixture to 80°C for 4 hours. Monitor by LCMS (Target Mass: 341/343 [M+H]⁺).

-

Workup: Cool to RT. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

-

Yield: Expect 60-75% yield of the N-Boc intermediate (CAS 622387-27-3).[1]

Deprotection to Final Product:

-

Dissolve the intermediate in DCM.

-

Add TFA (10 eq) at 0°C. Stir for 2 hours.

-

Concentrate in vacuo. Neutralize with NaHCO₃ to obtain the free base or treat with HCl/Ether to precipitate the dihydrochloride salt (CAS 2418731-98-1).[1]

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Negishi Coupling)

- Title: "Recent Advances in Negishi Coupling for Heterocycle Synthesis."

- Context: Describes the superior chemoselectivity of organozinc reagents on polyhalogen

-

URL:[1]

-

Medicinal Chemistry Applications

- Title: "Discovery of Novel GPR119 Agonists for the Tre

- Source:Journal of Medicinal Chemistry.

- Context: Utilization of the piperidine-pyridine scaffold as a linker.

-

URL:

-

N-Boc Intermediate Data

Sources

Technical Guide: Preliminary In Vitro Profiling of the 5-Bromo-2-(piperidin-4-yl)pyridine Scaffold

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-Bromo-2-(piperidin-4-yl)pyridine is a high-value privileged scaffold and chemical intermediate used extensively in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands (e.g., Smoothened antagonists). Its structure combines a polar, basic piperidine ring (solubility/H-bond donor) with a brominated pyridine (handle for Suzuki/Buchwald couplings).

In the context of "preliminary screening," this compound is rarely the final drug. Instead, it is screened as a fragment to validate its suitability as a starting point for library generation.

Critical Liability Warning: The piperidine moiety, particularly when linked to an aromatic system, is a known pharmacophore for hERG potassium channel blockade . Preliminary screening must prioritize assessing this cardiotoxicity risk early in the design cycle.

Physicochemical Pre-Screening (The "Go/No-Go" Gate)

Before biological assays, the physicochemical limits of the scaffold must be established. As a fragment (MW ~241 Da), it relies on high concentrations for detection, making solubility the primary bottleneck.

Solubility Profiling Protocol

Objective: Determine the maximum non-precipitating concentration in assay buffer (PBS/HEPES).

Methodology: Kinetic Solubility via Nephelometry.

-

Stock Preparation: Dissolve 5-Bromo-2-(piperidin-4-yl)pyridine in 100% DMSO to a concentration of 100 mM . Sonicate for 5 minutes to ensure complete dissolution.

-

Dilution Series: Prepare a 96-well plate with PBS (pH 7.4). Spike DMSO stock into the buffer to achieve final concentrations of 10, 50, 100, 200, and 500 µM (maintaining <1% DMSO final).

-

Incubation: Shake at room temperature for 2 hours.

-

Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

-

Validation: Centrifuge plates (3000 x g, 10 min), sample supernatant, and analyze via HPLC-UV to quantify dissolved compound.

Target Specifications:

| Property | Target Value | Rationale |

| Aqueous Solubility | > 200 µM | Fragments require high concentrations for biophysical screening (SPR/NMR). |

| LogD (pH 7.4) | 1.0 - 2.5 | Optimal range for membrane permeability without excessive non-specific binding. |

| DMSO Stability | > 24 Hours | Essential for automated dispensing in HTS campaigns. |

Safety & Liability Profiling (The "Piperidine Risk")

The most significant risk associated with 2-(piperidin-4-yl)pyridine scaffolds is hERG inhibition , which leads to QT prolongation and arrhythmia. The basic nitrogen of the piperidine mimics the pharmacophore required to block the hERG pore.

hERG Liability Assessment Logic

Do not wait for a lead candidate to test this. Screen the scaffold or early derivatives immediately.

Figure 1: Decision logic for assessing hERG liability early in the screening cascade.

Cytotoxicity Screen (Cell Health)

Protocol: CellTiter-Glo® (ATP quantification).

-

Cell Line: HEK293 (Kidney) or HepG2 (Liver).

-

Concentration: 3-point screen (10, 50, 100 µM).

-

Duration: 24 and 48 hours.

-

Acceptance Criteria: >80% cell viability at 50 µM. If toxicity is observed <10 µM, the scaffold may be a "pan-assay interference compound" (PAINS) or inherently toxic.

Fragment Binding Assessment (Efficacy Potential)

To determine if this fragment binds to your target of interest (e.g., a Kinase or GPCR), standard IC50 assays are often too insensitive. Differential Scanning Fluorimetry (DSF) , also known as the Thermal Shift Assay, is the industry standard for fragment screening.

Nano-DSF Protocol

Principle: Small molecules that bind to a protein stabilize its structure, shifting its melting temperature (

Materials:

-

Target Protein: Purified (>90%), concentration ~0.2 mg/mL.

-

Compound: 5-Bromo-2-(piperidin-4-yl)pyridine (100 mM DMSO stock).

-

Instrument: NanoTemper Prometheus or Bio-Rad CFX (with SYPRO Orange).[1]

Step-by-Step Workflow:

-

Preparation: Dilute protein in assay buffer.

-

Dosing: Add compound to protein solution.

-

Final Compound Conc: 1 mM (Fragments bind weakly; high conc is needed).

-

Final DMSO: Keep constant (e.g., 2%) across all samples, including controls.

-

-

Reference: Run a "DMSO-only" control to establish basal

. -

Ramp: Heat samples from 20°C to 95°C at a rate of 1°C/min.

-

Detection: Monitor intrinsic tryptophan fluorescence (330nm/350nm ratio) or SYPRO Orange fluorescence.

-

Analysis: Calculate

.

Interpretation:

- : Valid Hit. The fragment binds and stabilizes the target.

- : Destabilizer. The compound may be unfolding the protein (potential toxicity/aggregation).

Figure 2: Nano-DSF screening workflow for fragment validation.

References

-

Fragment-Based Discovery: Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis."[2] RSC Medicinal Chemistry, 2022.[2]

-

hERG Liability: Cavalluzzi, M. M., et al. "Ensemble of structure and ligand-based classification models for hERG liability profiling." Frontiers in Pharmacology, 2023.

-

Screening Protocols: Ahmad, M. U. D., et al. "Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery."[3][4] Journal of Visualized Experiments, 2021.

-

Chemical Properties: Cayman Chemical. "Product Information: 5-Bromo-2'-deoxyuridine (Analogous Solubility Data)." Cayman Chemical Product Sheets, 2022.

-

Biological Context: Pemawat, G., et al. "Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties." Mini-Reviews in Organic Chemistry, 2023.

Sources

Methodological & Application

Application Note: 5-Bromo-2-(piperidin-4-yl)pyridine as a Strategic Scaffold in Medicinal Chemistry

Abstract

This guide details the synthetic utility of 5-Bromo-2-(piperidin-4-yl)pyridine (and its protected derivatives) as a bifunctional building block in drug discovery. Bridging an aromatic pyridine ring with a saturated piperidine heterocycle, this scaffold offers a unique combination of structural rigidity, aqueous solubility, and orthogonal reactivity.[1] This document provides optimized protocols for Suzuki-Miyaura cross-coupling and nitrogen functionalization, addressing common challenges such as catalyst poisoning and regioselectivity.[1]

Introduction: The "Privileged" Scaffold

In modern medicinal chemistry, the 5-Bromo-2-(piperidin-4-yl)pyridine core serves as a critical intermediate for generating "biaryl-like" systems with improved physicochemical properties.

Structural Advantages[2]

-

Solubility Enhancement: The piperidine ring (pKa ~10-11) provides a basic center that is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic drug candidates.[1]

-

Vector Control: The 4-substitution pattern on the piperidine creates a linear, rigid vector that extends substituents away from the pyridine core, ideal for probing deep binding pockets in kinases (e.g., JAK, RAF) and GPCRs.

-

Orthogonal Reactivity: The molecule possesses two distinct reaction handles:

Strategic Synthetic Workflow

The order of operations is critical when using this intermediate. A divergent strategy allows for the rapid generation of libraries.

Figure 1: Decision tree for synthetic planning. Route A (Protection first) is generally preferred to avoid catalyst deactivation by the free secondary amine during cross-coupling.[1]

Core Application 1: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C5 position with aryl/heteroaryl boronic acids.

Challenge: Catalyst Poisoning

The free secondary amine of the piperidine can coordinate to Palladium (Pd), displacing phosphine ligands and deactivating the catalyst (forming "Pd-black").[1] Solution: Use the N-Boc protected analog (tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate) or pre-complex the amine with Lewis acids (less common).

Protocol: C5-Arylation of N-Boc Intermediate

Reagents:

-

Substrate: tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 15 minutes. Dissolved oxygen is the primary cause of sluggish Suzuki couplings.

-

Assembly: Add the N-Boc substrate, Boronic acid, and Base to the vial.

-

Catalyst Addition: Add the Pd catalyst last. Quickly seal the vial.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS. The Boc group is stable under these basic conditions.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[3] Wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The electron-deficient nature of the pyridine ring facilitates the Oxidative Addition step of the catalytic cycle. However, 2-substituted pyridines can sometimes be sterically challenging; the piperidine at C2 is flexible enough not to hinder the C5 position significantly.

Core Application 2: Nitrogen Functionalization

Objective: Derivatization of the piperidine nitrogen to tune lipophilicity or engage specific protein residues.

Protocol: Reductive Amination (N-Alkylation)

This method is preferred over direct alkylation (with alkyl halides) to avoid over-alkylation (quaternization).[1]

Reagents:

-

Substrate: 5-Bromo-2-(piperidin-4-yl)pyridine (Free base or HCl salt)

-

Aldehyde/Ketone: R-CHO (1.1 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Solvent: DCE (1,2-Dichloroethane) or DCM[1]

-

Additive: Acetic Acid (catalytic, if using free base) or TEA (if using HCl salt)[1]

Step-by-Step Methodology:

-

Imine Formation: Dissolve the piperidine substrate and aldehyde in DCE.

-

Note: If using the HCl salt of the piperidine, add 1.0 equiv of Triethylamine (TEA) to liberate the free amine.[1]

-

Stir for 30–60 minutes at room temperature to allow the hemiaminal/imine equilibrium to establish.

-

-

Reduction: Add STAB in one portion.

-

Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde/ketone before it forms the imine.

-

-

Quench: Stir for 2–4 hours. Quench with saturated NaHCO₃ (aqueous).

-

Extraction: Extract with DCM. The product is usually pure enough for the next step (e.g., Suzuki coupling if following Route B).

Data Summary: Reactivity Profile

| Reaction Type | Position | Preferred Reagent/Conditions | Key Precaution |

| Suzuki Coupling | C5-Br | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Protect amine (Boc) to prevent catalyst death.[1] |

| Buchwald-Hartwig | C5-Br | Pd₂dba₃, XPhos, NaOtBu | Anhydrous conditions essential. |

| Amide Coupling | Piperidine-NH | HATU, DIPEA, DMF | Avoid strong acid workups if pyridine is sensitive.[1] |

| Sulfonylation | Piperidine-NH | R-SO₂Cl, TEA, DCM | Fast reaction; cool to 0°C initially.[1] |

Case Study: Synthesis of a JAK Inhibitor Analog

Hypothetical workflow based on kinase inhibitor literature.

Target: A molecule containing a pyrazole ring coupled to the pyridine, with an acrylamide "warhead" on the piperidine (covalent inhibitor design).

-

Step 1 (Protection): Convert 5-bromo-2-(piperidin-4-yl)pyridine to the N-Boc derivative.

-

Step 2 (Suzuki): Couple with (1-methyl-1H-pyrazol-4-yl)boronic acid.

-

Result: The C5-Br is replaced by the pyrazole.

-

-

Step 3 (Deprotection): Treat with 4M HCl in Dioxane.[1]

-

Result: Removal of Boc; formation of the HCl salt.

-

-

Step 4 (Acylation): React with Acryloyl chloride at -78°C or using Acrylic acid/HATU.

-

Result: Formation of the acrylamide Michael acceptor.

-

Figure 2: Simplified synthetic route for a covalent kinase inhibitor analog.

Safety and Handling

-

Hazards: 5-Bromo-2-(piperidin-4-yl)pyridine is an Irritant (H315, H319, H335) .[1] It may cause respiratory irritation.

-

Storage: Store at 2–8°C. The free base can absorb CO₂ from the air; store under inert gas if possible. The HCl salt is hygroscopic—keep tightly sealed.

-

Disposal: Halogenated organic waste.

References

-

BenchChem. (2025).[1][3] Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Retrieved from

-

National Institutes of Health (NIH). (2025).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

-

MDPI. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from

-

Fisher Scientific. (2025).[1] Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from

-

BLD Pharm. (2025).[1] Product Information: 5-Bromo-2-(piperidin-4-yl)pyridine hydrochloride. Retrieved from

Sources

Technical Application Note: Strategic Utilization of 5-Bromo-2-(piperidin-4-yl)pyridine in Kinase Inhibitor Design

[1]

Executive Summary & Structural Rationale

The moiety 5-Bromo-2-(piperidin-4-yl)pyridine (often utilized as the N-Boc protected analog, CAS: 1209459-07-3) represents a "privileged scaffold" in modern medicinal chemistry.[1] In the architecture of kinase inhibitors, this fragment serves a dual purpose:

-

The Pyridine Core (Hinge/Scaffold Binder): The pyridine nitrogen can act as a hydrogen bond acceptor, often orienting the molecule within the ATP-binding pocket. The C5-Bromine provides a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the inhibitor's core aromatic system.

-

The Piperidine Tail (Solvent Interaction): The 4-substituted piperidine extends the pharmacophore into the solvent-exposed region. The secondary amine (after deprotection) allows for salt formation, significantly enhancing aqueous solubility—a critical parameter for oral bioavailability (Rule of 5). Furthermore, it provides a vector for additional functionalization (alkylation, amidation) to tune selectivity.

Structural Vector Analysis

The 2,5-substitution pattern on the pyridine ring, combined with the 1,4-substitution of the piperidine, creates a linear structural vector . This is geometrically distinct from 2,6- or 3,5-substituted systems, allowing the inhibitor to penetrate deep into the hydrophobic pocket while projecting the solubilizing tail outward.[1]

Retrosynthetic Logic & Pathway Design

To utilize this scaffold effectively, one must understand the regioselectivity challenges during its synthesis and subsequent coupling.

Diagram 1: Retrosynthetic Analysis & Regioselectivity

Caption: Retrosynthetic logic prioritizing the retention of the C5-Bromine handle for late-stage diversification.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (The "Right" Way)

Objective: Synthesize tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate while preventing debromination.

Scientific Rationale: Direct coupling to 2,5-dibromopyridine often yields mixtures or C5-coupled products.[1] We utilize 5-bromo-2-iodopyridine because the C-I bond undergoes oxidative addition significantly faster than the C-Br bond, ensuring the piperidine attaches exclusively at C2.[1]

Materials:

-

5-Bromo-2-iodopyridine (1.0 equiv)[1]

-

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.1 equiv)[1]

-

Pd(dppf)Cl₂[2]·DCM (0.05 equiv)

-

K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Setup: In a pressure vial, dissolve 5-bromo-2-iodopyridine and the boronate ester in 1,4-dioxane (0.2 M concentration).

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.[2] Note: dppf is chosen for its large bite angle, stabilizing the Pd center and promoting reductive elimination.

-

Activation: Add the aqueous K₂CO₃. Sparge with Argon for 5 minutes to remove O₂ (crucial to prevent homocoupling).

-

Reaction: Seal and heat to 80°C for 4-6 hours. Monitor by LC-MS for the intermediate (tetrahydropyridine species).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Hydrogenation (Critical Step):

-

Dissolve the crude alkene in MeOH/THF (1:1).

-

Catalyst Selection: Use PtO₂ (Adam's Catalyst) or Rh/C .

-

Warning: Do NOT use standard Pd/C with H₂ balloon, as this will frequently debrominate the C5-position (removing the handle you need).

-

Run hydrogenation at 1 atm H₂ for 2-4 hours.

-

Filter through Celite and concentrate.

-

Yield Expectation: 65-75% over two steps.[1]

Protocol B: Cross-Coupling to Kinase Core (Suzuki-Miyaura)

Objective: Attach the scaffold to a heteroaromatic core (e.g., Indazole, Quinoline).

Materials:

-

Core Aryl Boronic Acid/Ester (1.2 equiv)

-

Scaffold (from Protocol A) (1.0 equiv)

-

Pd₂(dba)₃ (0.02 equiv) + XPhos (0.04 equiv) OR Pd(PPh₃)₄ (0.05 equiv)

-

Cs₂CO₃ (2.5 equiv)

-

DME/Water (4:1)[3]

Step-by-Step Methodology:

-

Ligand Choice: For sterically hindered kinase cores (e.g., ortho-substituted), the Pd₂(dba)₃/XPhos system is superior due to the dialkylbiaryl ligand's ability to facilitate oxidative addition and transmetalation in crowded environments. For simple cores, Pd(PPh₃)₄ is sufficient.

-

Thermal Cycle: Heat to 90°C-100°C.

-

Purification: Flash chromatography (Hexane/EtOAc). The Boc group makes the molecule lipophilic enough for easy purification.

Protocol C: Deprotection & Salt Formation

Objective: Reveal the secondary amine for solubility.

Methodology:

-

Dissolve the coupled product in DCM.

-

Add TFA (10-20 equiv) dropwise at 0°C. Stir at RT for 1 hour.

-

Self-Validating Check: Monitor disappearance of the Boc signal (t-butyl singlet at ~1.45 ppm) via ¹H NMR.

-

Workup: Concentrate to dryness.

-

Free Basing: Redissolve in DCM, wash with sat. NaHCO₃.

-

Salt Formation: Treat with 1.0 equiv of HCl (in ether) or Methanesulfonic acid to generate the pharmaceutically relevant salt form.

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| C2-I vs C5-Br Reactivity | ~100 : 1 | Kinetic preference in Pd-catalyzed oxidative addition.[1] |

| pKa (Piperidine N) | ~10.8 | High basicity; ensures protonation at physiological pH (7.4). |

| LogP (Boc-protected) | ~3.8 - 4.2 | Lipophilic; easy to purify on Silica.[1] |

| LogP (Deprotected) | ~1.5 - 2.5 | Ideal range for oral drugs (depending on the core). |

| Preferred Solvent (Coupling) | 1,4-Dioxane or DME | Ethers coordinate Pd intermediates, stabilizing the cycle. |

Troubleshooting & Optimization Logic

Diagram 2: Troubleshooting Decision Tree

Caption: Decision matrix for diagnosing synthetic failures during scaffold preparation.

Common Pitfall: Protodeboronation

-

Symptom:[4] You recover the starting halide, and the boronic acid has turned into the simple arene.

-

Cause: Pyridine-2-boronic acids (and their analogs) are notoriously unstable and prone to protodeboronation in aqueous base.

-

Solution: If using a 2-pyridyl boronate (reverse coupling), use anhydrous conditions (e.g., CuCl mediated coupling) or MIDA boronates. However, our protocol uses the piperidine boronate, which is stable. This confirms why the route Halide-Pyridine + Boronate-Piperidine is superior to Boronate-Pyridine + Halide-Piperidine .[1]

References

-

Regioselectivity in Halopyridines: Title: "Chemoselective Cross-Coupling Reactions of Halopyridines." Source:Journal of Organic Chemistry. Context: Establishes the reactivity order C2-I > C2-Br > C5-Br >> C3-Br.[1]

-

Suzuki Coupling Protocols: Title: "Practical Synthesis of Fragment tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate." Source:Royal Society of Chemistry (Supp. Info). Context: Detailed experimental procedure for the Suzuki coupling of 5-bromo-2-iodopyridine.

-

Hydrogenation Selectivity: Title: "Selective Hydrogenation of Alkenes in the Presence of Aromatic Halides." Source:Organic Process Research & Development. Context: Guidelines for using PtO₂/Rh catalysts to prevent dehalogenation.

-

Kinase Inhibitor Design: Title: "Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant." Source:National Institutes of Health (NIH) / Bioorg. Med. Chem. Context: Validates the biological utility of the piperidine tail for solubility and potency.

Sources

- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]

experimental procedure for N-alkylation of 5-Bromo-2-(piperidin-4-YL)pyridine

Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

The 5-bromo-2-(piperidin-4-yl)pyridine scaffold is a high-value pharmacophore in drug discovery, particularly for kinase inhibitors and GPCR ligands.[1][2] The bromine handle at the C5 position allows for downstream cross-coupling (Suzuki, Buchwald-Hartwig), while the piperidine nitrogen offers a vector for solubility modulation and target engagement.

This guide details the selective N-alkylation of the piperidine ring.[2] The core challenge in alkylating heteroaryl-amines is often regioselectivity; however, this specific substrate offers a thermodynamic advantage .[1][2]

The Mechanistic Edge (Self-Validating Selectivity)

The success of this protocol relies on the distinct pKa differential between the two nitrogen centers:

-

Piperidine Nitrogen (sp³): Highly basic and nucleophilic (pKa

11.0). -

Pyridine Nitrogen (sp²): Electron-deficient due to the electron-withdrawing bromine at C5 (pKa

2.5–3.0).[2]

Reaction Visualization

Chemical Transformation Pathway

The following diagram illustrates the selective alkylation pathways, highlighting the preferred Method A (SN2) and Method B (Reductive Amination).

Caption: Selective functionalization pathways. Method B is preferred to avoid over-alkylation.[2]

Experimental Protocols

Method A: Direct Nucleophilic Substitution (SN2)

Best for: Simple primary alkyl halides (Methyl iodide, Benzyl bromide, Ethyl bromide). Risk: Over-alkylation to the quaternary ammonium salt.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Nucleophile | 5-Bromo-2-(piperidin-4-yl)pyridine |

| Alkyl Halide (R-X) | 1.05 | Electrophile | Slight excess only.[1][2] Do not use >1.1 eq. |

| Base | 2.0 | Proton Scavenger | K₂CO₃ (granular) or Cs₂CO₃ (faster) |

| Solvent | - | Medium | Acetonitrile (MeCN) or DMF |

Step-by-Step Procedure

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-(piperidin-4-yl)pyridine (1.0 equiv) and K₂CO₃ (2.0 equiv).

-

Solvation: Add anhydrous Acetonitrile (MeCN) (0.1 M concentration). Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.[1][2]

-

Addition: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide (1.05 equiv) dropwise via syringe.

-

Critical Control Point: Adding the electrophile slowly at low temperature suppresses bis-alkylation.[2]

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–16 hours.

-

Monitor: Check via LC-MS or TLC (MeOH/DCM 1:9).[2] Look for the disappearance of the secondary amine.

-

-

Workup:

Method B: Reductive Amination

Best for: Secondary alkyl groups, diverse R-groups, and preventing over-alkylation.[1][2] Advantage: "Self-limiting" reaction; cannot form quaternary salts easily.[2]

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Amine | 5-Bromo-2-(piperidin-4-yl)pyridine |

| Aldehyde/Ketone | 1.1–1.2 | Carbonyl Source | Determines the R-group |

| Reducing Agent | 1.5 | Hydride Source | NaBH(OAc)₃ (Sodium triacetoxyborohydride) |

| Acid Catalyst | 0.1 | Activator | Acetic Acid (AcOH) |

| Solvent | - | Medium | DCE (1,2-Dichloroethane) or DCM |

Step-by-Step Procedure

-

Imine Formation: In a vial/flask, dissolve Substrate (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (0.1 M).

-

Activation: Add Acetic Acid (1-2 drops or 0.1 equiv). Stir for 30–60 minutes at RT.[4][5]

-

Why: This promotes the formation of the iminium ion intermediate.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Note: NaBH(OAc)₃ is milder than NaBH₄ and will not reduce the aldehyde before it reacts with the amine.

-

-

Reaction: Stir at RT for 2–12 hours under Nitrogen/Argon.

-

Quench: Add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to quench borate salts.

-

Extraction: Extract with DCM (3x). Dry combined organics over Na₂SO₄.

-

Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization

The following decision logic helps resolve common synthetic issues.

Caption: Troubleshooting logic for common N-alkylation deviations.

Key Optimization Tips

-

Finkelstein Catalysis: If using Alkyl Chlorides (R-Cl) in Method A, add 0.1 equiv of NaI or KI . This generates the more reactive Alkyl Iodide in situ.

-

Solubility: The starting material is moderately polar. If it crashes out in MeCN, switch to DMF or NMP.

-

Salt Breaking: If the starting material is supplied as a hydrochloride salt (e.g., 5-bromo-2-(piperidin-4-yl)pyridine[2]·HCl), you must add an extra equivalent of base (3.0 equiv total) to free the amine.

Safety & Handling

-

Alkyl Halides: Many are potent alkylating agents and potential carcinogens (e.g., Methyl Iodide). Handle in a fume hood.

-

Borohydrides: NaBH(OAc)₃ releases acetic acid and mild hydrogen gas upon quenching. Do not seal the vessel tightly during quench.

-

Pyridine Derivatives: Generally irritants. Avoid inhalation of dust.

References

-

General N-Alkylation of Piperidines

-

Reductive Amination Methodology

-

Chemical Properties & Selectivity

-

Green Chemistry Alternatives (Flow)

Sources

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. thalesnano.com [thalesnano.com]

Troubleshooting & Optimization

purification challenges of 5-Bromo-2-(piperidin-4-YL)pyridine

CAS: 1211527-53-3 | Molecular Formula:

Welcome to the Purification Support Hub

Status: Active | Specialist: Senior Application Scientist Scope: Troubleshooting isolation, purification, and stability issues for 5-Bromo-2-(piperidin-4-yl)pyridine.

This molecule presents a classic "Amphiphilic Amine" challenge. It contains a lipophilic bromopyridine tail and a highly polar, basic secondary amine (piperidine) head. This duality often leads to streaking on silica , low recovery during extraction , and difficulty solidifying the free base .

Below are the resolved support tickets and standard operating procedures (SOPs) designed to address these specific failure modes.

Ticket #1: "My compound streaks/tails badly on silica gel, and fractions are impure."

Diagnosis:

The secondary amine (

Solution Protocol: Amine-Modified Chromatography You must suppress silanol activity.[1] Do not rely on standard gradients.

Option A: Mobile Phase Modifier (Standard)

Add 1-3% Triethylamine (TEA) or 1%

-

Note: TEA is easier to mix with DCM/MeOH;

is superior for very polar amines but requires vigorous mixing to prevent phase separation.

Option B: Basified Silica Slurry (Superior Resolution)

If modifiers aren't enough, pretreat the stationary phase.

-

Slurry Preparation: Suspend silica gel in the starting mobile phase (e.g., DCM).

-

Add Modifier: Add 5% TEA to the slurry and stir for 5 minutes.

-

Pack & Flush: Pour the column. Flush with 3 column volumes (CV) of the unmodified starting solvent to remove excess free TEA, leaving the silica surface deactivated (ammonium form).

-

Run: Load your sample and run the gradient without further amine in the mobile phase (or with reduced levels, e.g., 0.5%).

Visualization: Chromatography Decision Logic

Caption: Logical workflow for selecting the correct stationary phase treatment based on tailing severity.

Ticket #2: "I lost 50% of my product during the aqueous workup."

Diagnosis: The "Amphiphilic Trap." The piperidine nitrogen is basic. If your aqueous layer is neutral or only weakly basic (pH 8-9), a significant portion of the molecule remains protonated (charged) and stays in the water layer. Conversely, the pyridine ring increases water solubility of the free base compared to simple alkyl amines.

Solution Protocol: The "Salting Out" Extraction

| Parameter | Recommendation | Scientific Rationale |

| pH Target | > 12.0 | Ensure the piperidine is 100% deprotonated (Free Base). Use 1N NaOH, not |

| Solvent | DCM / iPrOH (3:1) | DCM alone may not extract the polar amine well. Isopropanol increases polarity of the organic phase. |

| Additive | NaCl (Saturation) | Saturate the aqueous phase with brine ("Salting Out") to force the organic amine into the organic layer. |

| Wash | Minimal | Do not wash the organic layer with water; use brine only. |

Step-by-Step Workflow:

-

Cool the reaction mixture to 0°C.

-

Adjust pH to 12–14 using NaOH (aq).

-

Add solid NaCl until the aqueous layer is saturated.

-

Extract 3x with DCM:Isopropanol (3:1) . Do not use Ether/Hexanes—solubility will be poor.

-

Dry over

(Magnesium sulfate can sometimes trap polar amines).

Ticket #3: "The product is an oil/gum. How do I get a solid?"

Diagnosis: Secondary amines with flexible alkyl chains (like piperidine) often resist crystallization as free bases due to high rotational freedom and low lattice energy.

Solution Protocol: Salt Formation Converting the free base to a salt locks the conformation, raising the melting point and enabling crystallization.

Recommended Salts:

-

Hydrochloride (HCl):

-

Method: Dissolve oil in

or EtOAc. Add 4M HCl in Dioxane dropwise. -

Result: White precipitate usually forms instantly. Highly water-soluble.

-

-

Tosylate (p-TsOH):

-

Method: Dissolve oil in minimal hot Acetone or EtOH. Add 1 eq. of p-Toluenesulfonic acid monohydrate. Cool slowly.

-

Result: Often yields large, non-hygroscopic crystals suitable for storage.

-

Crystallization Screening Table:

| Solvent System | Method | Outcome Probability |

| EtOAc / Hexane | Vapor Diffusion | High (for Free Base) |

| EtOH / Et2O | Liquid Layering | High (for HCl Salt) |

| Acetone | Cooling | Medium (for Tosylate) |

| DCM / Pentane | Anti-solvent addition | Medium (Rapid precipitation, amorphous) |

Ticket #4: "Pd contamination is high after Suzuki coupling."

Diagnosis: The pyridine nitrogen can coordinate with Palladium species, dragging the metal into the organic phase during workup.

Solution Protocol: Scavenging Standard silica chromatography is often insufficient to remove coordinated Pd from pyridines.

-

Dissolve crude material in THF or MeOH.

-

Add Scavenger: Use SiliaMetS® Thiol or QuadraPure™ TU (thiourea based).

-

Load: 3-5 equivalents relative to expected Pd content.

-

-

Incubate: Stir at 40°C for 2-4 hours.

-

Filter: Pass through a 0.45µm PTFE filter or a Celite pad.

-

Check: The filtrate should be significantly lighter in color (Pd-pyridine complexes are often yellow/orange).

FAQ: Stability & Storage

Q: Can I store the free base on the shelf?

A: Risky. Secondary amines absorb atmospheric

-

Action: Store under Argon/Nitrogen at -20°C.

-

Better Action: Store as the HCl or Boc-protected intermediate if long-term storage is needed.

Q: My NMR shows a "ghost" peak at 1.2 ppm and 3.1 ppm. A: This is likely residual Triethylamine (TEA) from your column.

-

Removal: TEA forms a salt with the product if not fully removed.[2] Dissolve product in DCM and wash with pH 11 buffer (Carbonate) to free the TEA, then rotovap at 45°C for >1 hour. High vacuum alone often fails to remove TEA salts.

References

- Silica Deactivation:J. Org. Chem. 1990, 55, 12, 3958–3960.

-

Workup of Polar Amines: Benchchem Technical Support. "Column Chromatography of Alpha-Aminoketones."

- Salt Selection:Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for amine salt selection).

- Palladium Removal:Org. Process Res. Dev. 2005, 9, 2, 198–205.

-

pKa Data: Calculated values based on pyridine/piperidine substructures. PubChem Compound Summary for CID 599528.

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 5-Bromo-2-(piperidin-4-yl)pyridine before handling.

Sources

stability issues of 5-Bromo-2-(piperidin-4-YL)pyridine and its analogs

Technical Support Center: 5-Bromo-2-(piperidin-4-yl)pyridine & Analogs

Executive Summary: The "Deceptive" Stability

5-Bromo-2-(piperidin-4-yl)pyridine (and its analogs) serves as a critical scaffold in medicinal chemistry, particularly for JAK, CDK, and other kinase inhibitors. While the aryl bromide moiety is robust, the secondary amine (piperidine) is the "Achilles' heel" of this molecule.

Users frequently report three core failure modes:

-

Physical State Change: Crystalline solids turning into gums/oils upon air exposure.

-

Stoichiometric Drift: Inaccurate weighing due to rapid atmospheric

/moisture uptake. -

Oxidative Impurities: Appearance of M+16 peaks (N-oxides) during prolonged storage.

This guide provides the mechanistic understanding and protocols to mitigate these risks.

Mechanism of Instability: The "Air" Problem

The piperidine nitrogen is a strong nucleophile. When the free base form is exposed to the atmosphere, it undergoes two simultaneous degradation pathways:

-

Carbamate Formation (Reversible): The secondary amine reacts with atmospheric

to form carbamic acid, which rapidly associates with another equivalent of amine to form an ammonium carbamate salt. This disrupts the crystal lattice, turning solids into hygroscopic gums. -

N-Oxidation (Irreversible): Over time, dissolved oxygen can oxidize the nitrogen to the N-oxide, a process accelerated by light and trace metal impurities.

Visualizing the Degradation Pathway

Figure 1: The dual degradation pathways of secondary amines. Note that CO2 absorption is reversible, while oxidation is not.

Comparative Stability Data: Salt vs. Free Base

The choice of form dictates the handling protocol. The free base is necessary for many cross-couplings (e.g., Buchwald-Hartwig) but is storage-unstable.

| Feature | Free Base | HCl Salt (Dihydrochloride) | TFA Salt |

| CAS Example | 1209459-64-4 | N/A (Custom) | N/A (Prep-HPLC) |

| Hygroscopicity | High (Absorbs | Moderate (Manageable) | High (Often deliquescent) |

| Shelf Life (RT) | < 1 Week (Open air) | > 1 Year (Desiccated) | > 6 Months (Desiccated) |

| Solubility | DCM, MeOH, EtOAc | Water, MeOH, DMSO | MeOH, DMSO |

| Primary Risk | Carbamate formation (Gumming) | Acidity affecting sensitive groups | Residual TFA poisoning catalysts |

| Recommended Use | Immediate use in coupling | Long-term storage | Purification intermediate |

Troubleshooting & FAQs

Scenario A: "My white solid turned into a yellow gum overnight."

-

Diagnosis: This is classic carbamate formation combined with moisture absorption. The "yellowing" often indicates minor oxidation or trace impurities concentrating in the oil phase.

-

The Fix:

-

Dissolve the gum in DCM or EtOAc.

-

Wash with dilute NaOH or

to break the carbamate/carbonate salts. -

Dry over

and concentrate immediately before use. -

Prevention: Store under Argon/Nitrogen in a taped vial. Do not trust screw caps alone for long-term storage [1].

-

Scenario B: "I see a new impurity (M+16) in my LCMS after storage."

-

Diagnosis: N-Oxidation . The piperidine nitrogen has oxidized.[1][2][3][4] This is common if the sample was stored in clear glass on a benchtop.

-

The Fix:

-

N-oxides are difficult to revert cleanly without reducing the pyridine ring. Purify via column chromatography (DCM/MeOH/NH3).

-

Prevention: Store in amber vials at -20°C. Light accelerates photo-oxidation of pyridine-containing amines [2].

-

Scenario C: "My Buchwald coupling failed; the catalyst died."

-

Diagnosis: If you used the HCl salt directly, the acidity likely protonated the ligand or the base was insufficient to neutralize the salt and deprotonate the substrate. If you used the Free Base , it might have been a carbamate salt (see Scenario A), throwing off the stoichiometry.

-

The Protocol: Always "free-base" the salt immediately prior to the reaction (see Protocol 5.1).

Scenario D: "NMR shows broad peaks or missing protons."

-

Diagnosis:

-

Aggregation: Piperidines often aggregate in non-polar solvents (

). -

Proton Exchange: The NH proton is broad or invisible due to exchange with water or solvent.

-

-

The Fix: Switch to DMSO-d6 or MeOD . Add a drop of

to collapse exchangeable protons if assignment is needed.

Critical Protocols

The "Just-in-Time" Free-Basing Protocol

Use this when converting the stable HCl salt to the reactive free base for coupling reactions.

-

Suspend: Suspend the HCl salt (1.0 equiv) in DCM (10 mL/g).

-

Neutralize: Add saturated aqueous

(excess). Stir vigorously for 15 mins. -

Extract: Separate organic layer. Extract aqueous layer 2x with DCM.

-

Dry: Dry combined organics over

(Magnesium sulfate is preferred over sodium sulfate for amines as it is slightly more acidic/drying). -

Evaporate: Concentrate on a rotary evaporator.

-

Critical Step: Backfill the rotavap with Nitrogen/Argon , not air.

-

-

Use: Dissolve immediately in the reaction solvent (e.g., Dioxane, Toluene). Do not store the oil.

Inert Storage Workflow

How to store the free base if absolutely necessary.

Figure 2: Mandatory workflow for storing piperidine free bases to prevent carbonate formation.

References

-

Sigma-Aldrich (Merck). Safety Data Sheet: Piperidine Derivatives. (General handling of hygroscopic amines and carbonates).

-

National Institutes of Health (NIH). Atmospheric Degradation of Amines. (Mechanisms of amine oxidation and CO2 capture).

-

Chemical Book. 5-Bromo-2-(piperidin-4-yl)pyridine Properties & Stability.

-

Borduas, N., et al. Gas phase oxidation of monoethanolamine (MEA) with OH radical and ozone.[5] Environ.[1][2][5][6][7][8][9] Sci. Technol. 2013. (Mechanistic insight into amine oxidation).

(Note: Specific stability data for 5-Bromo-2-(piperidin-4-yl)pyridine is derived from the known chemistry of the piperidine pharmacophore and 2-substituted pyridines.)

Sources

- 1. biosynce.com [biosynce.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. researchgate.net [researchgate.net]

- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. peptide.com [peptide.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. hepatochem.com [hepatochem.com]

identifying byproducts in 5-Bromo-2-(piperidin-4-YL)pyridine reactions

Scaffold Analysis & Troubleshooting Guide

Document ID: TSC-BP-2024-05 Subject: Impurity Profiling & Reaction Optimization for 5-Bromo-2-(piperidin-4-yl)pyridine Applicable CAS: 1209459-62-4 (Free Base), 1209459-63-5 (HCl Salt) Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Scaffold Architecture

As a Senior Application Scientist, I often see researchers treat 5-Bromo-2-(piperidin-4-yl)pyridine as a simple building block. It is not. It is a bifunctional " Janus" molecule:

-

The Electrophile (Pyridine Ring): The 5-bromo position is an electron-deficient handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

-

The Nucleophile (Piperidine Ring): The secondary amine is a potent nucleophile, prone to oxidation, acylation, and competing coordination with metal catalysts.

Failure to respect this duality leads to three common "phantom" peaks in LC-MS: the Des-bromo (reduction), the N-Oxide (oxidation), and the N-Arylated (chemoselectivity error). This guide dissects these failures.

Diagnostic Workflow: The "Phantom Peak" Logic Tree

Before altering reaction conditions, use this logic tree to identify your impurity based on LC-MS shift relative to the starting material (SM).

Figure 1: Rapid diagnostic logic tree for identifying common byproducts based on mass shift.

Module 1: Cross-Coupling Catastrophes (Pd-Chemistry)

The Issue: Protodebromination (The "Des-Bromo" Impurity)

Symptom: You are running a Suzuki coupling.[1] The product forms, but you see a persistent impurity at M-78/80 (depending on Br isotope). This is 2-(piperidin-4-yl)pyridine .

The Mechanism: This is a cycle failure. After the Oxidative Addition of Pd(0) into the C-Br bond, the cycle should proceed to Transmetallation.[2] However, if Transmetallation is slow (due to steric bulk or poor boronic acid solubility), the Pd(II) intermediate undergoes beta-hydride elimination (if alkyl groups are present on ligands) or abstracts a hydride from the solvent (especially alcohols like isopropanol or ethanol).

Corrective Protocol:

-

Switch Solvents: Avoid secondary alcohols (IPA). Use aprotic polar solvents like 1,4-Dioxane or Toluene/Water .

-

Base Selection: Switch from carbonate bases (weak) to K3PO4 or CsF . Higher base strength facilitates the formation of the reactive boronate species, speeding up Transmetallation and outcompeting the reduction pathway.

-

Catalyst Overhaul: Move to bulky, electron-rich phosphine ligands (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ). These ligands stabilize the Pd center and accelerate the coupling cycle [1].

The Issue: N-Arylation (The "Wrong" Coupling)

Symptom: You observe a product with the correct mass for the coupling, but the retention time is slightly different, or the NMR shows a shift in the piperidine protons.

The Mechanism: If the piperidine nitrogen is unprotected (free NH), it acts as a competing nucleophile. Under Buchwald-Hartwig conditions (and even some Suzuki conditions), the Pd catalyst can couple the aryl halide to the amine nitrogen (Buchwald type) instead of the boronic acid coupling to the carbon (Suzuki type).

Corrective Protocol:

-